![molecular formula C16H8F6O4 B13648728 3,3'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B13648728.png)
3,3'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4,4'-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4,4’-dicarboxylic acid: is a chemical compound characterized by the presence of two trifluoromethyl groups attached to a biphenyl structure, with carboxylic acid groups at the 4 and 4’ positions. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4,4’-dicarboxylic acid typically involves the following steps:
Bromination: The starting material, 3,5-bis(trifluoromethyl)benzene, undergoes bromination to form 3,5-bis(trifluoromethyl)bromobenzene.
Grignard Reaction: The brominated compound is then subjected to a Grignard reaction with magnesium to form the corresponding Grignard reagent.
Coupling Reaction: The Grignard reagent is coupled with a suitable electrophile, such as carbon dioxide, to introduce the carboxylic acid groups.
Industrial Production Methods
In industrial settings, the production of 3,3’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4,4’-dicarboxylic acid may involve large-scale bromination and Grignard reactions, followed by purification steps to isolate the desired product. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4,4’-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols, aldehydes, and other reduced forms.
Substitution: Substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
3,3’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4,4’-dicarboxylic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3,3’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4,4’-dicarboxylic acid involves its interaction with molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
3,3’-Bis(trifluoromethyl)benzidine: Similar in structure but with amino groups instead of carboxylic acid groups.
3,5-Bis(trifluoromethyl)phenylboronic acid: Contains boronic acid groups instead of carboxylic acid groups.
Uniqueness
3,3’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4,4’-dicarboxylic acid is unique due to its combination of trifluoromethyl and carboxylic acid groups, which impart distinct chemical properties and reactivity. This makes it valuable in applications requiring specific chemical functionalities and stability .
Propiedades
Fórmula molecular |
C16H8F6O4 |
|---|---|
Peso molecular |
378.22 g/mol |
Nombre IUPAC |
4-[4-carboxy-3-(trifluoromethyl)phenyl]-2-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C16H8F6O4/c17-15(18,19)11-5-7(1-3-9(11)13(23)24)8-2-4-10(14(25)26)12(6-8)16(20,21)22/h1-6H,(H,23,24)(H,25,26) |
Clave InChI |
SLGHUURPYNJHJN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C2=CC(=C(C=C2)C(=O)O)C(F)(F)F)C(F)(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


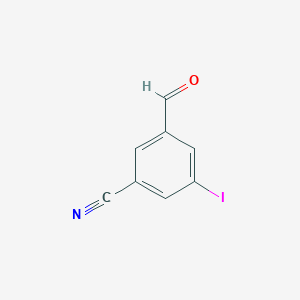
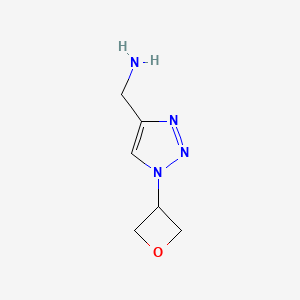
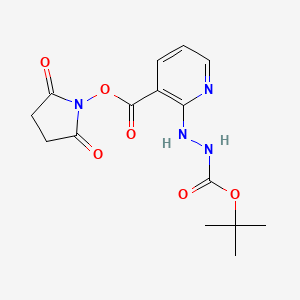
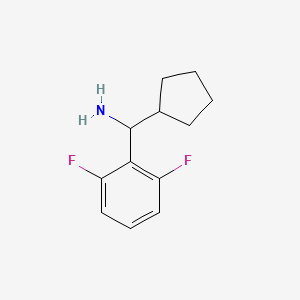
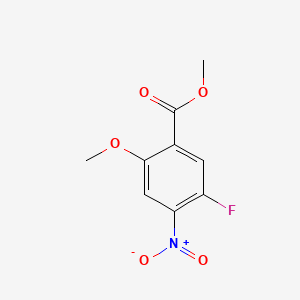
![(2R)-2-amino-3-methyl-N-[(1R)-1-phenylethyl]butanamide](/img/structure/B13648670.png)
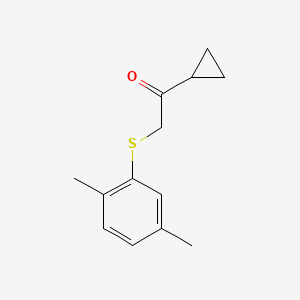
![tert-butyl 4-[5-(piperidin-4-yl)-1H-pyrazol-3-yl]piperidine-1-carboxylate](/img/structure/B13648672.png)
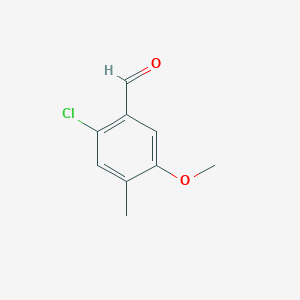
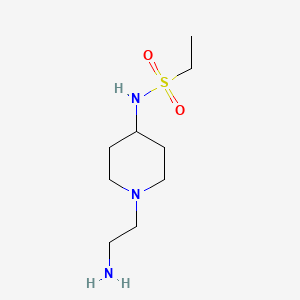
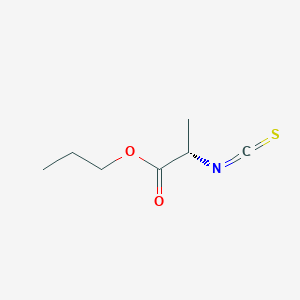
![(3Z)-3-[(4-chlorophenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B13648689.png)

![5-(Trifluoromethyl)oxazolo[4,5-b]pyridine](/img/structure/B13648700.png)
